molecular formula C7H16Cl2N2 B2868156 N-Methyl-N-prop-2-enylazetidin-3-amine;dihydrochloride CAS No. 2411276-90-7

N-Methyl-N-prop-2-enylazetidin-3-amine;dihydrochloride

Cat. No.: B2868156
CAS No.: 2411276-90-7
M. Wt: 199.12
InChI Key: JNXOVBRYZAEXRC-UHFFFAOYSA-N
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Description

N-Methyl-N-prop-2-enylazetidin-3-amine;dihydrochloride is a chemical compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity to these compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-N-prop-2-enylazetidin-3-amine;dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of N-methylazetidine, which can be obtained through the reaction of azetidine with methyl iodide in the presence of a base such as potassium carbonate.

    Alkylation: The N-methylazetidine is then subjected to alkylation with prop-2-enyl bromide under basic conditions to introduce the prop-2-enyl group.

    Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-Methyl-N-prop-2-enylazetidin-3-amine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-enyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or thiols in polar aprotic solvents.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted azetidine derivatives.

Scientific Research Applications

N-Methyl-N-prop-2-enylazetidin-3-amine;dihydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and polymers.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-Methyl-N-prop-2-enylazetidin-3-amine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s azetidine ring can mimic the structure of natural substrates, allowing it to bind to active sites and modulate biological activity. The prop-2-enyl group enhances its binding affinity and specificity, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

    N-Methylazetidine: Lacks the prop-2-enyl group, resulting in different reactivity and binding properties.

    N-Prop-2-enylazetidine: Lacks the methyl group, affecting its chemical behavior and applications.

    Azetidine: The parent compound without any substituents, exhibiting distinct reactivity due to the absence of functional groups.

Uniqueness: N-Methyl-N-prop-2-enylazetidin-3-amine;dihydrochloride is unique due to the presence of both methyl and prop-2-enyl groups, which confer specific chemical and biological properties. This dual substitution enhances its versatility in various applications, distinguishing it from other azetidine derivatives.

Properties

IUPAC Name

N-methyl-N-prop-2-enylazetidin-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.2ClH/c1-3-4-9(2)7-5-8-6-7;;/h3,7-8H,1,4-6H2,2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZGVZHZGIVARMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC=C)C1CNC1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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